N,N'-Dibutylsulphamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(butylsulfamoyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2S/c1-3-5-7-9-13(11,12)10-8-6-4-2/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJVRWOWKXUFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)NCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997657 | |
| Record name | N,N'-Dibutylsulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763-11-1 | |
| Record name | N,N′-Dibutylsulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Dibutylsulphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Dibutylsulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dibutylsulphamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N,n Dibutylsulphamide and Analogues
General Synthetic Routes to N,N'-Dialkylsulfamides
The formation of the sulfamide (B24259) bond (N-SO2-N) is central to the synthesis of N,N'-dialkylsulfamides. The most common and direct approaches involve the reaction of primary or secondary amines with a suitable sulfurylating agent.
Reactions of Amines with Sulfamyl Chlorides
A primary method for the synthesis of N,N'-dialkylsulfamides involves the reaction of a primary amine with a sulfamyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfur center. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamyl chloride and displacing the chloride leaving group. Typically, a base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The choice of solvent and base can influence the reaction rate and yield.
Approaches for Symmetric N,N'-Disubstituted Sulfamides
For the synthesis of symmetric N,N'-disubstituted sulfamides, such as N,N'-Dibutylsulphamide, a common and efficient method is the reaction of a primary amine with sulfuryl chloride (SO2Cl2). In this reaction, two equivalents of the primary amine react with one equivalent of sulfuryl chloride. The first equivalent of the amine displaces one chloride ion to form an intermediate sulfamoyl chloride, which then rapidly reacts with a second equivalent of the amine to yield the final symmetric sulfamide. A base, often an excess of the amine itself or a non-nucleophilic base like triethylamine (B128534) or pyridine, is used to scavenge the two equivalents of HCl produced.
Specific Synthetic Pathways for this compound
While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in readily available scientific literature, its preparation can be reliably achieved through the general method for symmetric N,N'-dialkylsulfamides. The reaction would involve the slow addition of sulfuryl chloride to a solution of n-butylamine in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, at a reduced temperature to control the exothermic nature of the reaction. An excess of n-butylamine or the addition of a tertiary amine base would be employed to neutralize the generated HCl. The product, this compound, would then be isolated and purified using standard techniques like extraction and chromatography.
A representative procedure for a similar symmetric N,N'-dialkylsulfamide, N,N'-dibenzylsulfamide, involves dissolving the primary amine in a solvent and adding a base, followed by the dropwise addition of sulfuryl chloride at 0°C. After stirring and allowing the reaction to come to room temperature, the mixture is worked up by washing with water and brine, followed by drying and removal of the solvent. The crude product can then be purified by recrystallization or column chromatography.
Synthesis of Fused Benzothiadiazepines from N,N-Disubstituted Sulfamides
N,N'-disubstituted sulfamides, including this compound, are valuable precursors for the synthesis of more complex heterocyclic systems like fused benzothiadiazepines. mdpi.comorgsyn.orgnih.gov These structures are of interest in medicinal chemistry. An efficient one-step synthesis involves the condensation of symmetric N,N'-disubstituted sulfamides with 1,2,4,5-tetrakis(bromomethyl)benzene. mdpi.comorgsyn.orgnih.gov This reaction is typically carried out in a polar aprotic solvent such as acetonitrile, in the presence of a base like potassium carbonate, and under reflux conditions. mdpi.comorgsyn.orgnih.gov The reaction proceeds via a double N-alkylation, where the nitrogen atoms of the sulfamide displace the bromide ions, leading to the formation of a fused ring system containing two thiadiazepine rings. mdpi.comorgsyn.orgnih.gov
| Starting N,N'-Disubstituted Sulfamide | Product (Fused Benzothiadiazepine) | Yield |
| N,N'-Dibenzylsulfamide | Dibenzo[f,n] mdpi.comorgsyn.orgumn.eduresearchgate.nettetrathiacyclohexadecine-7,7,16,16-tetraoxide | 79% |
| N,N'-Diisopropylsulfamide | 6,8,15,17-Tetramethyl-7,16-diaza-6,8,15,17-tetraaza-7,16-dithiapentacyclo[...] | 75% |
| N,N'-Dicyclohexylsulfamide | 6,17-Dicyclohexyl-7,16-diaza-6,8,15,17-tetraaza-7,16-dithiapentacyclo[...] | 78% |
Synthesis of Macrocyclic Sulfamides from N,N-Disubstituted Sulfamides
The versatility of N,N'-disubstituted sulfamides extends to the synthesis of macrocyclic structures. mdpi.comorgsyn.orgnih.gov A [2+2] condensation reaction under high dilution conditions can be employed to synthesize macrocyclic sulfamides. mdpi.comorgsyn.orgnih.gov This involves the slow, simultaneous addition of a solution of an N,N'-disubstituted symmetric sulfamide and a solution of a bis(bromomethyl) aromatic compound to a refluxing solution of a base, such as potassium carbonate, in a large volume of solvent. mdpi.comorgsyn.orgnih.gov The high dilution conditions favor intramolecular cyclization over intermolecular polymerization, leading to the formation of the desired macrocycle.
Divergent Synthetic Strategies for this compound Derivatives
Divergent synthesis provides an efficient route to a variety of structurally related compounds from a common intermediate. For this compound, divergent strategies would involve initial functionalization of the sulfamide core, followed by diverse reaction pathways. While specific divergent syntheses starting from this compound are not extensively reported, the principles can be applied to its derivatives.
One potential strategy involves the selective N-functionalization of a protected sulfamide, followed by deprotection and subsequent diverse modifications of the second nitrogen atom. Another approach could involve reactions at the butyl chains, such as selective oxidation or halogenation, to introduce new functional groups that can then be elaborated in various ways. The development of such divergent strategies would significantly enhance the utility of this compound as a scaffold for creating libraries of novel compounds for various applications.
Utilization of N-tert-Butoxycarbonyl, N'-Alkyl Sulfamides as Intermediates
The use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective modification of multifunctional molecules. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions. In the context of sulfamide synthesis, N-Boc, N'-alkyl sulfamides serve as versatile intermediates for the preparation of unsymmetrically substituted sulfamides.
A general approach involves a one-pot synthesis of a mono-Boc-protected sulfamide, followed by alkylation of the remaining nitrogen atom. This strategy offers a controlled route to N,N'-disubstituted sulfamides. The synthesis of this compound via this methodology can be conceptualized in the following steps:
Formation of the mono-Boc protected sulfamide: Sulfamide can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-(tert-butoxycarbonyl)sulfamide. This reaction is typically carried out in a suitable solvent and may be facilitated by a base.
First N-alkylation: The resulting N-(tert-butoxycarbonyl)sulfamide can then be alkylated with a butyl halide (e.g., butyl bromide or iodide) under basic conditions to introduce the first butyl group, yielding N-(tert-butoxycarbonyl)-N'-butylsulfamide.
Second N-alkylation: The second butyl group can be introduced via another alkylation step. This can be achieved through methods such as the Mitsunobu reaction, which allows for the alkylation of the remaining N-H bond of the Boc-protected sulfamide with butanol.
Deprotection: The final step involves the removal of the Boc protecting group. This is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or by using silica-bonded phenylsulfonic acid, to yield the desired this compound. google.com
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | Sulfamide, Di-tert-butyl dicarbonate | Base, Solvent | N-(tert-butoxycarbonyl)sulfamide |
| 2 | N-(tert-butoxycarbonyl)sulfamide, Butyl halide | Base, Solvent | N-(tert-butoxycarbonyl)-N'-butylsulfamide |
| 3 | N-(tert-butoxycarbonyl)-N'-butylsulfamide, Butanol | Mitsunobu reagents (e.g., DEAD, PPh₃) | N-(tert-butoxycarbonyl)-N,N'-dibutylsulfamide |
| 4 | N-(tert-butoxycarbonyl)-N,N'-dibutylsulfamide | Acid (e.g., TFA) or Silica-bonded phenylsulfonic acid | This compound |
This table represents a conceptual pathway based on established methodologies for the synthesis of unsymmetrical sulfamides using Boc-protected intermediates.
Catalytic and Electrosynthesis Approaches in Sulfamide Chemistry
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. In the field of sulfamide chemistry, catalytic and electrochemical approaches have emerged as powerful alternatives to traditional synthetic routes, often avoiding the use of harsh reagents and minimizing waste generation.
Catalytic Approaches:
Transition metal catalysis has been explored for the synthesis of sulfamides and related compounds. While specific examples detailing the catalytic synthesis of this compound are not extensively documented in the provided search results, the general principles of copper- and rhodium-catalyzed reactions are relevant to the formation of N-S bonds.
Copper-Catalyzed Reactions: Copper catalysts have been shown to be effective in a variety of C-N and S-N bond-forming reactions. For instance, copper-catalyzed N-alkylation of sulfonamides with alcohols has been reported. ionike.com This "hydrogen borrowing" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide, followed by reduction of the resulting imine. Such a strategy could potentially be adapted for the synthesis of N,N'-dialkylsulfamides.
Rhodium-Catalyzed Reactions: Rhodium catalysts are known for their ability to catalyze a wide range of organic transformations, including C-H activation and insertion reactions. While direct rhodium-catalyzed synthesis of simple N,N'-dialkylsulfamides is not a common method, rhodium-catalyzed C-H insertion reactions of sulfamides have been utilized to construct more complex nitrogen-containing heterocycles.
Electrosynthesis Approaches:
Electrosynthesis, which utilizes electricity to drive chemical reactions, offers a green and often highly efficient alternative to traditional chemical methods. Several electrochemical approaches for the synthesis of sulfonamides and sulfamides have been reported.
A notable method involves the direct electrochemical synthesis of symmetrical sulfamides from anilines and sulfur dioxide (SO₂), mediated by an iodide catalyst. This approach is highlighted by its direct use of SO₂ from a stock solution and the absence of a supporting electrolyte. nih.gov While this method is demonstrated for anilines, the underlying principles could potentially be extended to aliphatic amines like butylamine (B146782) for the synthesis of this compound.
Another innovative electrochemical approach is a convergent paired synthesis of sulfonamides. This method avoids the use of catalysts and toxic amines by generating the amine in-situ from the reduction of a nitro compound. The process involves the cathodic reduction of a nitroarene to a hydroxylamine, which is then anodically oxidized to a nitroso compound. Concurrently, a sulfonyl hydrazide is oxidized at the anode to a sulfinic acid. The in-situ generated nitroso compound and sulfinic acid then react to form the sulfonamide. nih.gov
A more direct electrochemical method for sulfonamide synthesis involves the oxidative coupling of thiols and amines. rsc.org This transformation is driven entirely by electricity and does not require any sacrificial reagents or additional catalysts. The reaction can be carried out under mild conditions and often with short reaction times. A broad range of amines, including primary and secondary alkylamines, are suitable substrates for this reaction. rsc.org
The following table summarizes the key features of some electrosynthesis approaches relevant to sulfamide and sulfonamide synthesis.
| Method | Starting Materials | Key Features | Potential Applicability to this compound |
| Iodide-Mediated Electrosynthesis | Anilines, SO₂ | Direct use of SO₂, no supporting electrolyte, yields up to 93%. nih.gov | Adaptation for aliphatic amines would be required. |
| Convergent Paired Electrosynthesis | Nitroarenes, Arenesulfonyl hydrazides | Catalyst-free, avoids use of toxic amines, one-pot reaction. nih.gov | Primarily demonstrated for aromatic sulfonamides. |
| Oxidative Coupling of Thiols and Amines | Thiols, Amines | Catalyst and reagent-free, mild conditions, broad substrate scope including alkylamines. rsc.org | Highly promising for the direct synthesis from a sulfur source and butylamine. |
| Dehydrogenative Synthesis from (Hetero)arenes, SO₂, and Amines | (Hetero)arenes, SO₂, Amines | Single-step, no prefunctionalization, in-situ formed amidosulfinate acts as nucleophile and electrolyte. | Primarily for aromatic sulfonamides, but demonstrates direct use of SO₂ and amines. |
These modern synthetic strategies, particularly the electrochemical methods, offer promising avenues for the efficient and environmentally benign production of this compound and its analogues.
Reactivity and Reaction Mechanisms of N,n Dibutylsulphamide
Reactions Involving Active Alpha-Hydrogens in N,N'-Disubstituted Sulfamides
The hydrogen atoms on the carbon atom adjacent to the nitrogen in N,N'-Dibutylsulphamide (the alpha-hydrogens) can exhibit acidic character due to the electron-withdrawing nature of the sulfonyl group. This allows for deprotonation by a strong base, generating a carbanion that can participate in various reactions.
The deprotonation of an alpha-hydrogen in this compound by a strong base, such as an organolithium reagent or a hindered amide base, would generate a resonance-stabilized carbanion. This intermediate could then potentially undergo rearrangement or elimination to form a sulfenimine (a thiooxime).
A plausible, though not experimentally verified for this specific substrate, mechanism for the formation of a sulfenimine would involve the following steps:
Deprotonation: A strong base abstracts a proton from the alpha-carbon of one of the butyl groups.
Intramolecular Rearrangement/Elimination: The resulting carbanion could undergo a rearrangement, possibly involving the sulfonyl group, leading to the expulsion of a leaving group and the formation of a carbon-nitrogen double bond.
While the direct conversion of N,N'-dialkylsulfamides to sulfenimines via this pathway is not a commonly reported reaction, the synthesis of sulfenimines from other starting materials, such as the reaction of primary amines with disulfides, is known. nih.gov
Hydrolytic Stability and Reactivity of Substituted Sulfamides
The hydrolytic stability of sulfamides is a critical aspect of their chemistry, particularly in biological and environmental contexts. Generally, sulfamides are relatively stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, cleavage of the S-N bond can occur.
The mechanism of hydrolysis can vary with the reaction conditions. In acidic solutions, the hydrolysis of related N-alkyl sulfamates has been shown to proceed via a specific acid-catalyzed pathway. sigmaaldrich.com For N,N'-disubstituted sulfamides, the mechanism can shift from an A2 type (bimolecular) in low acidity to an A1 type (unimolecular) in highly acidic media. The A2 mechanism involves a rate-determining attack of water on the protonated sulfamide (B24259), while the A1 mechanism involves the formation of a sulfonylium ion intermediate.
| Condition | General Reactivity | Plausible Mechanism |
| Neutral (pH 7) | Generally stable | Very slow, uncatalyzed hydrolysis |
| Acidic (low pH) | Hydrolysis occurs | A2 mechanism (bimolecular) |
| Strongly Acidic | Hydrolysis rate increases | Shift towards A1 mechanism (unimolecular) |
| Basic (high pH) | Slow hydrolysis | Nucleophilic attack by OH- |
Electronic and Steric Effects on Reaction Pathways
The reactivity of this compound is significantly influenced by both electronic and steric factors originating from the butyl groups.
Electronic Effects: The butyl groups are electron-donating through an inductive effect (+I). This electron donation slightly increases the electron density on the nitrogen atoms, which can, in turn, affect the electrophilicity of the sulfur atom. Compared to sulfamides with electron-withdrawing substituents, the sulfur atom in this compound is less electrophilic, potentially reducing its reactivity towards nucleophiles.
Steric Effects: The butyl groups are sterically demanding. This steric hindrance can impede the approach of reagents to the sulfonyl group and the nitrogen atoms. For reactions that require nucleophilic attack at the sulfur center, the bulky butyl groups can significantly slow down the reaction rate. Similarly, reactions involving the nitrogen atoms, such as protonation or coordination to a metal center, will also be sterically hindered. In base-mediated reactions, the steric bulk of the N-alkyl groups can influence the regioselectivity of deprotonation and subsequent reaction pathways, favoring less sterically congested transition states. For instance, in base-induced rearrangements of N-alkyl arylsulfonamides, the size of the N-alkyl group has been shown to be a critical factor in determining the reaction outcome.
| Factor | Effect on this compound | Consequence on Reactivity |
| Electronic | Butyl groups are electron-donating (+I effect). | Reduces the electrophilicity of the sulfur atom. |
| Steric | Butyl groups are sterically bulky. | Hinders the approach of reagents to the sulfur and nitrogen atoms. Can influence the regioselectivity of reactions. |
Advanced Spectroscopic and Computational Approaches for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of N,N'-Dibutylsulphamide, offering a comprehensive view of its proton and carbon skeletons.
One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, provides fundamental information about the chemical environment and number of distinct atoms in this compound.
The ¹H NMR spectrum reveals the different types of protons and their neighboring environments. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). For the butyl groups in this compound, a characteristic pattern of signals is expected, corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and alpha-methylene (CH₂ adjacent to the nitrogen) protons. The integration of these signals provides the relative ratio of each type of proton.
The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon framework. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. For this compound, distinct signals would be observed for the different carbon atoms within the butyl chains.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH | Variable | - |
| N-CH₂ -CH₂-CH₂-CH₃ | 2.8 - 3.2 | 40 - 50 |
| N-CH₂-CH₂ -CH₂-CH₃ | 1.4 - 1.7 | 30 - 35 |
| N-CH₂-CH₂-CH₂ -CH₃ | 1.2 - 1.5 | 19 - 25 |
| N-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | 13 - 15 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent methylene protons in the butyl chains, confirming their sequential arrangement. sdsu.eduyoutube.com
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This would allow for the identification of all protons within a single butyl group, even those not directly coupled.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu The HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to, providing unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and for confirming the connection of the butyl groups to the nitrogen atoms of the sulphamide core.
For complex structural problems or when unambiguous carbon-carbon connectivity is required, specialized NMR experiments like ADEQUATE (Adequate Double Quantum Transfer Experiment) can be employed.
1,1-ADEQUATE: This experiment provides direct one-bond carbon-carbon correlations. huji.ac.ilcolumbia.edu While challenging due to the low natural abundance of ¹³C, it offers definitive proof of adjacent carbon atoms.
1,n-ADEQUATE: This technique reveals long-range carbon-carbon correlations, providing connectivity information over multiple bonds. huji.ac.iltu-darmstadt.deresearchgate.net This can be crucial for piecing together the complete carbon framework of the molecule. Homodecoupled variants of these experiments, known as HD-ADEQUATE, have been developed to further improve resolution and provide clearer structural insights. nih.gov
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise molecular mass of this compound. measurlabs.comresearchgate.net This high level of accuracy allows for the calculation of the elemental formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. thermofisher.comnih.gov The ability of HRMS to operate in data-independent acquisition (DIA) mode allows for the collection of comprehensive datasets, which can be retrospectively analyzed. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing thermally labile and non-volatile compounds like this compound. nih.govlibretexts.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. youtube.comyoutube.com As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase, which are then analyzed by the mass spectrometer. youtube.comyoutube.com This method typically produces protonated molecules ([M+H]⁺) or other adducts, allowing for the determination of the molecular weight with minimal fragmentation. nih.govlibretexts.org
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. In the analysis of this compound, the IR spectrum provides key insights into its molecular structure by revealing the characteristic vibrational frequencies of its constituent bonds.
The sulphonamide group (–SO2NH–) is central to the structure of this compound and exhibits several distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds in the SO2 group are particularly prominent, typically appearing as strong bands in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively znaturforsch.com. The presence of two butyl groups attached to the nitrogen atoms influences the precise position of these bands.
Another key feature in the IR spectrum of this compound is the stretching vibration of the S–N bond, which is generally observed in the range of 924–906 cm⁻¹ znaturforsch.com. The N-H stretching vibrations, characteristic of secondary amides, are expected to appear in the region of 3349–3144 cm⁻¹ rsc.org. The aliphatic butyl groups will also produce characteristic C-H stretching vibrations typically found in the 3000–2850 cm⁻¹ range specac.com.
The identification of these specific absorption bands allows for the confirmation of the sulphonamide backbone and the presence of the N-butyl substituents in the molecule.
Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretching | 3349–3144 | Medium to Strong |
| C-H (Alkyl) | Stretching | 3000–2850 | Medium to Strong |
| S=O (Sulphonyl) | Asymmetric Stretching | 1344–1317 | Strong |
| S=O (Sulphonyl) | Symmetric Stretching | 1187–1147 | Strong |
| S-N (Sulphonamide) | Stretching | 924–906 | Medium |
X-ray Diffraction Analysis for Solid-State Structures and Conformational Insights
X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of related sulphonamide derivatives reveals common structural motifs and conformational preferences that are likely to be present in its solid-state structure.
Studies on various sulphonamide derivatives have shown that the geometry around the sulfur atom is typically tetrahedral openaccessjournals.comopenaccessjournals.com. The conformation of the molecule is largely influenced by the nature of the substituents on the nitrogen atoms. For N,N'-disubstituted sulphonamides, the orientation of the butyl groups relative to the sulphonyl group will be a key conformational feature.
In the solid state, intermolecular hydrogen bonding is a dominant force in the crystal packing of sulphonamides containing N-H bonds nih.govrsc.org. For this compound, it is expected that the N-H protons will act as hydrogen bond donors, forming interactions with the electronegative oxygen atoms of the sulphonyl groups of neighboring molecules. These interactions can lead to the formation of extended one-, two-, or three-dimensional networks, which stabilize the crystal lattice. The butyl chains would likely be arranged to minimize steric hindrance while maximizing van der Waals interactions.
The conformational flexibility of the butyl groups may also allow for the existence of different crystalline forms, known as polymorphs, each with a unique packing arrangement and potentially different physical properties nih.gov.
Computational Chemistry in Structural and Reactivity Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems nih.gov. It has become a standard tool in computational chemistry for predicting molecular geometries, electronic properties, and vibrational frequencies. For this compound, DFT calculations can provide a detailed understanding of its three-dimensional structure and the distribution of electrons within the molecule.
By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), the geometry of the this compound molecule can be optimized to find its lowest energy conformation researchgate.net. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often in good agreement with experimental data from X-ray crystallography for similar molecules.
Furthermore, DFT calculations can elucidate the electronic structure by mapping the electron density distribution. This allows for the calculation of various electronic properties, such as the dipole moment and atomic charges, which are crucial for understanding the molecule's polarity and reactivity. The calculated vibrational frequencies from DFT can be compared with experimental IR spectra to aid in the assignment of absorption bands to specific molecular motions tandfonline.com.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity aimspress.comyoutube.com. A smaller gap generally suggests higher reactivity. For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals, providing insights into its potential behavior in chemical reactions.
Table 2: Predicted Electronic Properties from Computational Analysis
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |
| NBO Charges | Localized atomic charges. | Provides insight into the charge distribution and polarity of bonds. |
Computational chemistry, particularly DFT, plays a crucial role in elucidating the mechanisms of chemical reactions, including those involving catalysis. While this compound is not primarily known as a catalyst, theoretical methods can be employed to explore its potential reactivity and role in catalytic cycles.
By modeling the interaction of this compound with potential reactants, it is possible to map out the potential energy surface of a reaction. This involves locating and characterizing the structures and energies of reactants, transition states, intermediates, and products. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.
For instance, theoretical studies could investigate the role of the sulphonamide group in coordinating to a metal center in a catalytic complex or the participation of the N-H protons in hydrogen-bond-mediated catalysis. Such computational investigations can provide valuable insights into the feasibility of a proposed catalytic mechanism and guide the design of new catalysts or reactions involving sulphonamide derivatives.
Derivatives of N,n Dibutylsulphamide: Synthesis and Structural Characterization
N-Alkylated Sulfamic Acid Derivatives
N-alkylated sulfamic acid derivatives represent a significant class of compounds that can be synthesized from sulfamide (B24259) precursors. The synthesis of these derivatives is generally straightforward and can be achieved with convenient methods.
Synthesis Overview
A common method for the synthesis of N-alkylated sulfamic acid derivatives involves the reaction of a primary or secondary amine with chlorosulfonic acid. researchgate.net This reaction typically results in the formation of the corresponding N-substituted sulfamic acid. For instance, a series of N-alkylated sulfamic acid derivatives (NSA 01-06) were successfully synthesized using a set of primary amines and chlorosulfonic acid. researchgate.net These compounds have shown promise as acidic organocatalysts. researchgate.netscielo.br While the specific synthesis starting from N,N'-Dibutylsulphamide is not detailed in the provided sources, the general principle involves the substitution on the nitrogen atoms. N-alkylated sulfamic acid derivatives are noted for their good miscibility in various organic solvents like methanol (B129727), ethanol, and acetone, making them suitable for use as promoters in organic reactions. scielo.br
Research Findings
The primary application highlighted for these derivatives is in organocatalysis. They have been successfully used in multicomponent reactions, such as the Biginelli reaction, to synthesize dihydropyrimidinones (DHPMs) with good to excellent yields. scielo.brresearchgate.net For example, N-alkylated sulfamic acid derived from benzylamine (B48309) demonstrated good results with yields around 80%. scielo.br Derivatives based on sulfamic acid and thiourea (B124793) have shown even higher catalytic efficiency, with yields ranging from 80-97%. scielo.br
| Catalyst Precursor | Application | Yield (%) |
| Benzylamine | Biginelli Reaction | ~80% scielo.br |
| Thiourea | Biginelli Reaction | 80-97% scielo.br |
| Primary Amines (general) | Biginelli Reaction | Good to Excellent scielo.brresearchgate.net |
Schiff Base Derivatives Incorporating Sulfonamide Moieties
Schiff bases are a class of compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. The incorporation of a sulfonamide moiety into a Schiff base structure can lead to novel chemical entities.
Synthesis Overview
The synthesis of Schiff bases generally involves a nucleophilic addition of a primary amine to a carbonyl compound, followed by a dehydration step to form the imine or azomethine group (-C=N-). A general procedure involves refluxing the amine and the aldehyde in a solvent like ethanol, sometimes with an acid catalyst such as glacial acetic acid. echemcom.com For example, new Schiff bases were synthesized by reacting 4,4′-diaminodiphenyl sulfone with various substituted aldehydes in ethanol. nih.gov This general methodology can be adapted to use sulfamide derivatives as the amine source, provided they have a primary amine group available for reaction.
Research Findings
Research into Schiff bases containing sulfonamide groups has often been driven by their potential biological activities. nih.gov The structural characterization of these compounds is crucial. For instance, in the synthesis of diphenylsulfone-derived Schiff bases, the formation of the azomethine group was confirmed by the appearance of a characteristic stretching vibrational band in the FT-IR spectrum between 1614 and 1627 cm⁻¹. nih.gov Upon coordination with metal ions, this band typically shifts, indicating the involvement of the imine nitrogen in complex formation. nih.gov
| Starting Amine | Starting Aldehyde | Key Spectroscopic Feature | Reference |
| 4,4′-diaminodiphenyl Sulfone | 2-hydroxy-benzaldehyde | C=N stretch (1614-1627 cm⁻¹) | nih.gov |
| N-acetyl hydrazide | Various aliphatic/aromatic aldehydes | C=N stretch (1597.06 cm⁻¹) | echemcom.com |
Sulfonyl-Substituted Uracil (B121893) Derivatives from Sulfamide Precursors
Uracil and its derivatives are of significant interest in medicinal chemistry. The introduction of a sulfonyl group at the 5-position of the uracil ring creates a class of compounds with potential therapeutic applications. kuleuven.benih.gov
Synthesis Overview
An efficient, diversity-oriented synthesis for 5-sulfone-substituted uracils has been developed that avoids the need for protecting groups on the nitrogen atoms of the uracil ring, which can be problematic as they may form N-oxides with oxidizing agents. nih.gov This synthetic approach allows for high substrate tolerance and provides excellent yields, up to 98%. nih.gov The strategy involves building the uracil ring with the sulfone group already incorporated, which circumvents issues related to the direct oxidation of 5-thioether-substituted uracils. nih.gov The reaction can proceed with N-monosubstituted ureas to yield the N3-isomer as the sole product. nih.gov
Research Findings
This synthetic method represents a significant advancement, providing access to a variety of 5-sulfone-substituted uracils that were previously difficult to synthesize. nih.gov The ability to generate a library of chemically diverse heterocycles is important for developing virostatics and chemotherapeutics. nih.gov The reagents used are noted to be nontoxic and inexpensive, and the reactions are simple to perform and scale up. nih.gov
| Reaction Type | Key Advantage | Yield (%) |
| Diversity-Oriented Synthesis | Avoids N-protecting groups | Up to 98% nih.gov |
| Ring construction with sulfone | Prevents N-oxide formation | High nih.gov |
Other Novel Substituted Sulfamide Architectures
Beyond the previously mentioned classes, the sulfamide group can be incorporated into other unique molecular structures. One such example is the synthesis of substituted pyrimidine (B1678525) derivatives bearing a sulfamide moiety.
Synthesis Overview
Two series of novel substituted pyrimidine derivatives featuring a sulfamide group have been synthesized. nih.gov While the specific synthetic steps are not detailed in the abstract, the research highlights the successful creation of these complex molecules. The general approach would involve reacting a suitable pyrimidine precursor with a sulfamide-containing reagent or building the pyrimidine ring from a sulfamide-based starting material.
Research Findings
These novel pyrimidine-sulfamide hybrids were evaluated for their in vitro cancer growth inhibition activities against several human tumor cell lines. nih.gov The research established a structure-activity relationship (SAR), noting that the introduction of a bulky substituent on the aromatic ring generally enhanced the growth inhibition activity. nih.gov This demonstrates how the core sulfamide structure can be integrated into larger, more complex architectures to explore new biological functions.
Spectroscopic Characterization of Novel Derivatives
The structural elucidation of newly synthesized derivatives of this compound is accomplished using a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.
Common Techniques and Findings
Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify characteristic functional groups. For example, in the characterization of Schiff bases, the C=N (imine) stretching vibration is a key diagnostic peak. nih.gov For N-alkylated sulfamic acid derivatives, the presence of S=O and N-H bonds can be confirmed. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. Chemical shifts, signal multiplicity, and integration in ¹H NMR provide information about the electronic environment and connectivity of protons. echemcom.com For instance, the ¹H-NMR spectrum of a Schiff base showed specific chemical shifts for the protons in different parts of the molecule, confirming its structure. echemcom.com
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. researchgate.net This technique is crucial for confirming the identity of the synthesized product.
These analytical methods are consistently used in combination to provide unambiguous structural proof for the novel sulfamide derivatives. researchgate.netechemcom.comnih.gov
Coordination Chemistry of Sulfamide Derivatives
Sulfamides as Ligands in Transition Metal Complexes
Sulfamides (R-NH-SO₂-NH-R') are a significant class of compounds in coordination chemistry due to their structural diversity and the presence of multiple donor atoms, primarily nitrogen and oxygen. nih.gov This allows them to coordinate with transition metal ions in various ways. The sulfonamide group (-SO₂-NH-) is a key feature, offering coordination through either the nitrogen or oxygen atoms. nih.gov The specific coordination mode often depends on the reaction conditions, the nature of the R groups, and the metal ion involved.
Heterocyclic sulfonamides, in particular, can function as ligands by coordinating with transition metals through the donor atoms in the sulfonamide group and/or other functional groups within the molecule. nih.gov The resulting complexes often exhibit enhanced biological activity compared to the free ligands, attributed to improved pharmacological effects, potentially lower toxicity, and increased bioavailability. nih.govresearchgate.net By forming complexes with transition metals, sulfamides have seen an expansion in their potential applications, with their pharmacological properties often being enhanced through coordination with metal ions. researchgate.net
The interaction between sulfamides and metal ions can lead to the formation of chelate rings, which are more stable than non-chelating complexes. tandfonline.com For instance, some sulfamides can act as bidentate ligands, coordinating with metal ions through a deprotonated sulfonamide nitrogen atom and a sulfonyl oxygen atom or another donor atom within the ligand structure. tandfonline.com The versatility of sulfamides as ligands has led to their use in the synthesis of complexes with a wide range of transition metals, including but not limited to Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe²⁺, Mn²⁺, Rh³⁺, and Hg²⁺. nih.govtandfonline.com
Synthesis and Characterization of Metal Chelates and Complexes
The synthesis of metal complexes with sulfamide-derived ligands typically involves the reaction of a metal salt with the sulfamide (B24259) ligand in a suitable solvent. tandfonline.comfrontiersin.org The stoichiometry of the reaction, often in a 1:1 or 1:2 metal-to-ligand molar ratio, can be adjusted to yield the desired complex. tandfonline.com The reaction is often carried out under reflux to facilitate the coordination process. frontiersin.org The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, UV-visible spectroscopy, elemental analysis, and mass spectrometry. frontiersin.orgjocpr.com
The coordination chemistry of rhodium(III) is well-established, with octahedral complexes being common. nih.gov While specific studies on N,N'-dibutylsulphamide with rhodium are not extensively detailed in the provided search results, the general principles of rhodium coordination suggest that sulfamides can act as ligands to form stable complexes. The synthesis of rhodium(III) complexes can be intricate due to the kinetic inertness of the Rh(III) ion. nih.gov For example, the synthesis of rhodium(III) azido (B1232118) complexes, which can be precursors to other nitrogen-containing ligands, has been reported. nih.gov
Mercury(II) readily forms complexes with a variety of N-donor ligands. researchgate.net The synthesis of mercury(II) complexes with sulfamides can be achieved by reacting a mercury(II) salt, such as HgCl₂, with the sulfamide ligand in an appropriate solvent. fbtjournal.com The resulting complexes can exhibit different coordination geometries depending on the ligand and reaction conditions. fbtjournal.com Characterization of these complexes often involves techniques like FT-IR and powder X-ray diffraction (PXRD) to confirm the coordination and determine the structure. fbtjournal.com
Complexes of copper(II), nickel(II), and zinc(II) with sulfamide-derived ligands are widely studied. nih.govfrontiersin.orgjocpr.com The synthesis of these complexes generally involves refluxing a solution of the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, ZnCl₂) with the sulfamide ligand in a solvent like methanol (B129727). frontiersin.org The resulting complexes are often colored and can be characterized by various spectroscopic methods. tandfonline.com
For instance, in some Cu²⁺ complexes with N-sulfonamide ligands, the copper ion is five-coordinated, forming chromophores such as CuN₂O₃ and CuN₄O. nih.gov The ligands can act as monodentate, coordinating through a nitrogen atom. nih.gov Depending on the specific ligand and reaction conditions, the geometry of these complexes can range from distorted square pyramidal to square-planar. nih.govnih.gov
Nickel(II) complexes with sulfonamides can adopt octahedral geometries, with the sulfonamide acting as a bidentate ligand. researchgate.net Similarly, zinc(II) complexes often exhibit a distorted tetrahedral environment, with the sulfonamide coordinating as a bidentate ligand through nitrogen atoms. researchgate.netias.ac.in
The table below summarizes typical coordination geometries observed for these metal ions with sulfamide-derived ligands.
| Metal Ion | Typical Coordination Number | Common Geometries |
| Copper(II) | 4, 5 | Square Planar, Distorted Square Pyramidal |
| Nickel(II) | 4, 6 | Square Planar, Octahedral |
| Zinc(II) | 4 | Tetrahedral |
This table is a generalization based on common findings in coordination chemistry.
For sulfamide complexes, single-crystal X-ray diffraction studies have revealed a variety of coordination modes and geometries. For example, in some Cu²⁺ complexes, X-ray analysis has confirmed a five-coordinate, distorted square pyramidal geometry. nih.gov In these structures, the sulfamide ligand can coordinate as a monodentate ligand through a nitrogen atom, with other positions in the coordination sphere occupied by solvent molecules or other ligands. nih.gov
In the case of Ni(II) complexes with N-(quinoline-8-yl-aryl)benzenesulfonamides, X-ray diffraction has shown an octahedral environment for the Ni(II) ions, where the sulfonamides act as bidentate ligands. researchgate.net For similar Zn(II) complexes, a distorted tetrahedral geometry has been confirmed, with the sulfonamides also acting as bidentate ligands through nitrogen atoms. researchgate.net The crystal structure of rhodium(III) and platinum(II) complexes with guanidine (B92328) and thiourea (B124793) ligands have also been resolved using single-crystal X-ray diffraction, confirming their molecular structures. chemrxiv.org
Electronic and Magnetic Properties of Sulfamide Coordination Complexes
The electronic and magnetic properties of transition metal complexes are fundamentally linked to the arrangement of d-electrons in the metal's orbitals, which is influenced by the coordinating ligands. hawaii.edu Crystal Field Theory (CFT) helps to explain these properties by considering the electrostatic interaction between the metal ion and the ligands, which results in the splitting of the d-orbitals into different energy levels. hawaii.edu
The color of a transition metal complex is a result of the absorption of light, which promotes an electron from a lower energy d-orbital to a higher energy one. hawaii.edu The UV-visible spectra of sulfamide complexes show absorption bands that can be assigned to d-d transitions or ligand-to-metal charge transfer (LMCT) transitions. nih.govfrontiersin.org For example, the electronic spectra of some Cu(II) and Ni(II) complexes with sulfamide-derived ligands show red shifts in the absorption bands compared to the free ligand, indicating coordination. frontiersin.org
The magnetic properties of these complexes are determined by the number of unpaired electrons. hawaii.edu Magnetic moment measurements can distinguish between high-spin and low-spin complexes. hawaii.edu For instance, a cobalt(II)-sulfonamide series of complexes demonstrated that subtle variations in the CoN₄ coordination geometry, induced by systematic substitution on the ligand, correlate with the axial zero-field splitting parameter (D), a measure of magnetic anisotropy. nih.gov Specifically, a distortion from the ideal tetrahedral geometry was found to increase uniaxial magnetic anisotropy. nih.gov
The table below provides a general overview of the expected magnetic behavior for octahedral complexes of common transition metals based on the number of d-electrons.
| Metal Ion | d-electron configuration | High-Spin Unpaired e⁻ | Low-Spin Unpaired e⁻ |
| Cr³⁺ | d³ | 3 | 3 |
| Mn²⁺ | d⁵ | 5 | 1 |
| Fe³⁺ | d⁵ | 5 | 1 |
| Fe²⁺ | d⁶ | 4 | 0 |
| Co²⁺ | d⁷ | 3 | 1 |
| Ni²⁺ | d⁸ | 2 | 2 |
| Cu²⁺ | d⁹ | 1 | 1 |
Note: The actual spin state depends on the ligand field strength.
Ligand Design Principles for Sulfamide-Based Coordination Compounds
The design of sulfamide-based ligands for specific applications in coordination chemistry is guided by several key principles. The goal is often to create ligands that can form stable complexes with desired geometries and electronic properties. ethernet.edu.et This involves the strategic modification of the sulfamide scaffold to control its coordination behavior. researchgate.net
One important aspect of ligand design is the introduction of additional donor groups to the sulfamide molecule. This can increase the denticity of the ligand, leading to the formation of more stable chelate complexes. tandfonline.com For example, incorporating heterocyclic rings with nitrogen or oxygen atoms can provide additional coordination sites. nih.gov
Furthermore, the steric bulk of the substituents on the sulfamide can be adjusted to control the coordination geometry around the metal center. nih.gov Bulky groups can prevent the formation of certain geometries and favor others, which can be useful for designing complexes with specific catalytic or biological activities. The synthesis of new sulfamide-based Schiff base ligands and their subsequent complexation with various metal ions is a common strategy to create compounds with enhanced biological activities. researchgate.net
Catalytic Applications of Sulfamide Derivatives
Organocatalysis with N-Alkylated Sulfamic Acid Derivatives
While direct research on N,N'-Dibutylsulphamide as an organocatalyst is not extensively documented in the available literature, studies on structurally related N-alkylated sulfamic acid derivatives provide insight into their potential catalytic activity. These compounds are noted for their accessible synthesis and suitable acidity for use as organocatalysts scielo.br.
N-alkylated sulfamic acids have demonstrated their effectiveness as acidic organocatalysts in multicomponent reactions, such as the Biginelli reaction, which is used to synthesize dihydropyrimidinones (DHPMs) scielo.br. A study investigating a series of N-alkylated sulfamic acid derivatives (NSAs) found that they successfully catalyzed the synthesis of DHPMs, yielding good to reasonable results scielo.br.
The Biginelli reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) researchgate.netmdpi.com. The efficiency of various N-alkylated sulfamic acid catalysts in this reaction has been evaluated. For instance, the catalyst derived from butylamine (B146782), N-butylsulfamic acid (referred to as NSA 01), showed significant catalytic activity. When used in the synthesis of a fatty-DHPM derivative, NSA 01 provided a 75% yield, which was among the most relevant results in the series, surpassed only by the benzylamine (B48309) derivative (NSA 04) which gave an 80% yield scielo.br.
The results highlight the general catalytic competence of this class of compounds in promoting complex multicomponent syntheses.
Table 1: Efficiency of N-Alkylated Sulfamic Acid (NSA) Catalysts in the Biginelli Reaction for Fatty-DHPM Synthesis scielo.br
| Catalyst Entry | Amine Precursor | Catalyst Code | Yield (%) |
| 1 | Butylamine | NSA 01 | 75 |
| 2 | Benzylamine | NSA 04 | 80 |
| 3 | Octylamine (B49996) | NSA 02 | 62 |
| 4 | Dodecylamine (B51217) | NSA 03 | 58 |
| 5 | Aniline | NSA 05 | 60 |
| 6 | Cyclohexylamine | NSA 06 | 65 |
| Reaction conditions: octadecyl acetoacetate, benzaldehyde, urea, and 20 mol% of catalyst under reflux in methanol (B129727) for 24 hours. |
Influence of Substituents on Catalytic Activity and Selectivity
The nature of the N-substituent on the sulfamic acid core plays a crucial role in determining the catalyst's effectiveness. In the study of N-alkylated sulfamic acids for the Biginelli reaction, derivatives with different alkyl and aryl substituents were compared scielo.br.
The data indicates that both steric and electronic properties of the substituent influence the catalytic outcome. Among the straight-chain alkyl derivatives, butylamine-derived NSA 01 (75% yield) was more effective than the longer-chain octylamine (NSA 02, 62% yield) and dodecylamine (NSA 03, 58% yield) derivatives. This suggests that increasing the length and steric bulk of the alkyl chain may have a slightly detrimental effect on catalytic activity in this specific reaction scielo.br.
The benzylamine-derived catalyst (NSA 04) provided the highest yield (80%), indicating that an arylmethyl group can enhance catalytic performance. The aniline-derived catalyst (NSA 05), with a direct phenyl-nitrogen bond, gave a lower yield (60%) compared to the benzylamine and butylamine derivatives, suggesting that the electronic properties of the substituent are also a key factor scielo.br. Although specific data on the selectivity of this compound is not available, these findings on related compounds underscore the significant impact of N-substituents on catalytic behavior.
Sulfamide-Derived Ligands in Transition Metal Catalysis
The use of this compound as a ligand in transition metal-catalyzed reactions is not well-documented in scientific literature. However, the broader class of sulfonamides has been utilized as substrates in important cross-coupling reactions, providing a basis for understanding their potential interactions with transition metal catalysts acsgcipr.orgjk-sci.com.
There is currently a lack of specific studies detailing the application of this compound as a ligand in Negishi or Buchwald-Hartwig cross-coupling reactions. These reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, and typically rely on palladium catalysts supported by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands wikipedia.orgwikipedia.orgchemeurope.com.
The Buchwald-Hartwig amination, in particular, is a palladium-catalyzed reaction that couples amines with aryl halides or sulfonates jk-sci.comwikipedia.org. While sulfonamides are sometimes used as amine coupling partners (substrates) in this reaction, their role as directing ligands is not a common application acsgcipr.org. The development of ligands is critical for the success of these reactions, with factors like steric bulk and electron-donating ability being key to catalyst performance nih.govmdpi.com. Without experimental data, the potential of this compound to act as a supporting ligand in these catalytic cycles remains speculative.
The concept of cooperative catalysis, where multiple catalysts work in concert, has led to novel chemical transformations nih.govscispace.com. A specific area of interest involves the interplay between N-heterocyclic carbenes (NHCs), sulfinates, and a third catalytic component. While a cooperative triple catalysis system involving this compound is not described in the literature, a clear connection between NHCs and sulfonamides to generate sulfinates has been established.
Research has shown that primary sulfonamides can be converted into N-sulfonylimines, which then undergo an NHC-catalyzed reaction to produce nucleophilic sulfinate anions nih.govresearchgate.net. These sulfinates can then participate in further reactions with various electrophiles. This process represents a powerful method for the late-stage functionalization of complex molecules containing a sulfonamide group nih.govresearchgate.net.
This transformation demonstrates a cooperative interaction where the NHC acts as an organocatalyst to convert the sulfonamide derivative into a reactive sulfinate intermediate. Although this does not constitute a triple catalytic cycle as specified, it highlights the synthetic utility of combining NHC catalysis with sulfonamide-derived intermediates to access valuable sulfinate chemistry.
Heterogeneous Catalysis with Sulfamide-Modified Materials (Exploratory)
The immobilization of catalysts on solid supports is a key strategy in green chemistry, facilitating catalyst recovery and reuse wesleyan.edu. While there are no specific reports on heterogeneous catalysts derived from this compound, related research on sulfonamide-functionalized materials offers an exploratory view into this area.
Scientists have successfully synthesized novel magnetic composite catalysts by functionalizing a silica/iron oxide surface with sulfonamide-containing compounds, specifically sulfaguanidine (B1682504) and sulfadiazine (B1682646) acs.org. These materials proved to be efficient and reusable heterogeneous catalysts for several organic reactions.
The sulfaguanidine-functionalized catalyst was highly effective for the multicomponent synthesis of propargylamines, while the sulfadiazine-modified material was successful in catalyzing the synthesis of 1,8-dioxo-octahydroxanthenes in water. Both catalysts also showed high activity and selectivity in the alkylation of toluene (B28343) acs.org.
These findings demonstrate the principle that materials modified with sulfonamide-type structures can serve as robust and versatile heterogeneous catalysts. This suggests a potential, though currently unexplored, avenue for the application of this compound or similar simple sulfamides in the development of novel solid-supported catalytic systems.
Mechanistic Studies of Catalytic Cycles
The catalytic activity of sulfamide (B24259) derivatives often involves the participation of the nitrogen atoms in coordination with a metal center or in acting as a Brønsted acid or base. In the context of this compound, any proposed catalytic cycle is largely theoretical, based on the known reactivity of similar functional groups.
A hypothetical catalytic cycle could involve this compound as a ligand for a metal catalyst. In such a scenario, the nitrogen atoms could coordinate to a metal center, influencing its electronic properties and steric environment. This modulation of the metal's characteristics can, in turn, affect the efficiency and selectivity of the catalyzed reaction. The butyl groups on the nitrogen atoms would contribute to the steric bulk around the metal center, which could be crucial for achieving high levels of stereoselectivity in asymmetric catalysis.
Alternatively, this compound could function as an organocatalyst. The acidic protons on the nitrogen atoms could engage in hydrogen bonding with a substrate, thereby activating it towards a nucleophilic attack. The catalytic cycle would involve the formation of a complex between the sulfamide and the substrate, followed by the key bond-forming step and subsequent release of the product and regeneration of the catalyst.
Detailed research findings from experimental and computational studies are essential to elucidate the precise mechanistic steps. Techniques such as in-situ spectroscopy (NMR, IR), kinetic studies, and density functional theory (DFT) calculations would be instrumental in identifying reaction intermediates, transition states, and determining the rate-determining step of a catalytic cycle involving this compound.
Supramolecular Chemistry and Self Assembly Involving Sulfamide Motifs
Principles of Non-Covalent Interactions in Sulfamide (B24259) Assemblies
The supramolecular behavior of N,N'-Dibutylsulphamide is governed by a hierarchy of non-covalent interactions, central to which is the hydrogen bond. The sulfamide moiety presents both hydrogen bond donors (the N-H groups) and acceptors (the sulfonyl S=O oxygen atoms). This dual functionality allows for the formation of robust and directional hydrogen-bonding networks.
The primary non-covalent interactions involving the sulfamide motif are:
Hydrogen Bonding: The N-H protons are acidic, readily forming strong N-H···O=S hydrogen bonds with the oxygen atoms of neighboring sulfamide groups. These interactions are the principal driving force for self-assembly in sulfamide-containing molecules.
Dipole-Dipole Interactions: The sulfonyl group is highly polarized, leading to significant dipole-dipole interactions that contribute to the cohesion of the molecular assembly.
The interplay of these forces dictates the formation of specific, repeating patterns of intermolecular connections, known as supramolecular synthons. For N,N'-dialkylsulfamides, the most common synthons involve the formation of hydrogen-bonded dimers or catemers (chains), which can further organize into higher-order structures like tapes, ribbons, or two-dimensional sheets. The butyl groups in this compound are expected to segregate into hydrophobic domains, influencing the long-range order of the assembly.
Table 1: Key Non-Covalent Interactions in this compound Assemblies
| Interaction Type | Donor | Acceptor | Role in Assembly |
|---|---|---|---|
| Hydrogen Bonding | N-H | S=O | Primary driving force for self-assembly, formation of synthons |
| van der Waals Forces | Butyl Chains | Butyl Chains | Packing efficiency and stability of the hydrophobic domains |
Design and Synthesis of Sulfamide-Based Supramolecular Systems
The design of supramolecular systems based on this compound leverages the predictable hydrogen-bonding capabilities of the sulfamide core. By modifying the molecular structure, it is possible to control the dimensionality and properties of the resulting self-assembled architectures. For instance, the introduction of additional functional groups could lead to the formation of more complex networks or introduce specific functionalities.
The synthesis of this compound, like other N,N'-dialkylsulfamides, can be achieved through several established synthetic routes. A common and straightforward method involves the reaction of sulfuryl chloride with an excess of the corresponding primary amine, in this case, butylamine (B146782).
Reaction Scheme:
SO₂Cl₂ + 4 C₄H₉NH₂ → (C₄H₉NH)₂SO₂ + 2 [C₄H₉NH₃]Cl
In this reaction, two equivalents of the amine act as the nucleophile, displacing the chloride ions from sulfuryl chloride, while the other two equivalents act as a base to neutralize the hydrochloric acid formed as a byproduct. The reaction is typically carried out in an inert solvent at controlled temperatures to manage its exothermic nature. Purification is generally achieved through recrystallization or chromatography.
Alternative synthetic strategies might involve the use of sulfamoyl chlorides or the reaction of sulfur dioxide with amines in the presence of an oxidizing agent. The choice of synthetic route can be influenced by factors such as the desired purity, yield, and scalability of the process.
Host-Guest Chemistry Applications of Sulfamide Derivatives (Exploratory)
The potential of sulfamide derivatives, including this compound, in host-guest chemistry is an area of growing interest. The sulfamide group's ability to form specific hydrogen bonds can be exploited in the design of synthetic receptors for various guest molecules. acs.orgresearchgate.netnih.govacs.org For example, macrocyclic hosts incorporating sulfamide moieties could be designed to selectively bind anions or neutral guests through a combination of hydrogen bonding and hydrophobic interactions.
While specific host-guest studies involving this compound are not extensively documented, the principles of molecular recognition suggest its potential utility. The N-H groups can act as recognition sites for electron-rich guests, while the hydrophobic environment created by the butyl chains could encapsulate nonpolar molecules. The design of such host molecules would likely involve the integration of the this compound unit into a more rigid, pre-organized macrocyclic or cage-like structure to create a well-defined binding cavity.
Table 2: Potential Host-Guest Interactions with a Sulfamide-Based Host
| Guest Type | Potential Binding Interactions |
|---|---|
| Anions (e.g., Cl⁻, Br⁻) | Hydrogen bonding from N-H groups to the anion |
| Neutral Polar Molecules | Hydrogen bonding with the sulfonyl oxygens or N-H groups |
Self-Assembled Structures and Functional Materials from Sulfamide Building Blocks
The inherent directionality and strength of the hydrogen bonds in sulfamides make them excellent candidates for the bottom-up construction of functional materials. The self-assembly of this compound and related N,N'-dialkylsulfamides can lead to the formation of highly ordered supramolecular polymers, gels, and crystalline solids.
The morphology of the self-assembled structures is highly dependent on factors such as solvent, temperature, and the specific molecular structure of the sulfamide. For this compound, the balance between the hydrogen bonding of the sulfamide core and the hydrophobic interactions of the butyl chains is critical. It is conceivable that in non-polar solvents, the sulfamide groups would aggregate to form a hydrogen-bonded core, with the butyl chains extending outwards, potentially leading to the formation of fibrous structures and, at higher concentrations, organogels.
The development of functional materials from sulfamide building blocks is an active area of research. By incorporating photoresponsive, electroactive, or bioactive moieties into the sulfamide structure, it may be possible to create materials with tunable optical, electronic, or biomedical properties. While the exploration of this compound in this context is in its nascent stages, the fundamental principles of sulfamide-driven self-assembly provide a strong foundation for its future application in materials science.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways and Efficient Derivatization Strategies
The development of novel synthetic methodologies is crucial for expanding the accessibility and diversity of N,N'-Dibutylsulphamide derivatives. While traditional synthesis often relies on the reaction of sulfonyl chlorides with amines, future research will likely focus on more sustainable and efficient alternatives.
Advanced Catalytic Systems: There is an opportunity to develop green, recyclable catalytic systems for sulfamide (B24259) preparation. For instance, research into palladium acetate (B1210297) supported on functionalized magnetic nanoparticles has shown high efficacy for synthesizing various sulfonamides and could be adapted for this compound. nanomaterchem.com Such nanocatalysts offer high reusability, high yields, and operate under aqueous conditions, representing a significant advancement in sustainable chemistry. nanomaterchem.com
Photocatalytic and Electrochemical Methods: Modern synthetic strategies such as visible-light-mediated protocols offer a pathway to form sulfonyl compounds without the need for metal catalysts. rsc.org The photocatalytic cleavage of the N–S bond to generate sulfonyl radical intermediates is a promising route for late-stage functionalization. acs.org This allows for the derivatization of the core sulfamide structure by introducing a variety of functional groups, potentially leading to a diverse library of this compound-based molecules. rsc.orgacs.org
Late-Stage Functionalization: The concept of treating the sulfonamide group not as a terminal point but as a versatile synthetic handle is gaining traction. acs.org Future work could establish methods for the late-stage conversion of the this compound moiety into other functional groups. One such strategy involves the conversion of sulfonamides to N-acylsulfenamides, which are valuable intermediates for asymmetric synthesis. nih.govnih.gov This approach would significantly broaden the synthetic utility of this compound, enabling its use as a building block for more complex molecular architectures. nih.gov
Advanced Mechanistic Studies using In-Situ and Time-Resolved Techniques
A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The application of advanced spectroscopic techniques to study the synthesis and reactions of this compound is a key area for future investigation.
In-Situ Spectroscopy: Techniques such as ReactIR and in-situ NMR are powerful tools for identifying key intermediates and elucidating reaction pathways in real-time. Applying these methods to the synthesis of this compound could provide crucial insights into transient species and reaction kinetics, leading to improved process control and efficiency.
Time-Resolved Spectroscopy: The study of dynamic processes in chemical compounds is made possible by time-resolved spectroscopy. wikipedia.org Techniques like transient absorption spectroscopy can be used to investigate processes on femtosecond to nanosecond timescales, which is ideal for studying the formation and decay of short-lived intermediates, such as radicals generated during photocatalytic reactions. wikipedia.orgresearchgate.net Understanding the desorption kinetics and mobility of sulfamides, as has been studied for other sulfonamides in environmental contexts, could also be explored for this compound using dynamic measurement techniques. nih.gov
The table below illustrates the types of kinetic data that could be obtained for this compound by applying advanced analytical methods, drawing parallels from studies on other sulfonamides.
| Parameter | Potential Investigative Technique | Research Goal for this compound | Example from Related Compounds |
| Reaction Intermediates | In-Situ FT-IR / NMR | Identification of transient species in novel synthetic pathways. | Mechanistic studies on β-sultam hydrolysis indicated a stepwise process with a trigonal bipyramidal intermediate. researchgate.net |
| Photocatalytic Dynamics | Transient Absorption Spectroscopy | To study the formation and lifetime of sulfonyl radical intermediates during derivatization. | Time-resolved spectroscopy is used to follow molecular dynamics after an initial phototrigger on fs to ns timescales. researchgate.net |
| Desorption Kinetics | Diffusive Gradients in Thin-films (DGT) | To understand the environmental mobility and bioavailability by measuring release rates from matrices. | Response times for the release of various sulfonamides from soil were found to be on the order of minutes to hours. nih.gov |
| Electrochemical Behavior | Cyclic Voltammetry (CV) | To study redox processes and determine electrochemical properties for sensor or catalytic applications. | CV has been used to examine the electrochemical characteristics of sulfonamides in various solvents. researchgate.net |
Development of Next-Generation Sulfamide-Based Catalysts with Enhanced Performance
The inherent structural and electronic properties of the sulfamide group make it an attractive motif for the design of novel catalysts. Future research could focus on leveraging the this compound scaffold to create new catalytic systems.
Organocatalysis: By incorporating chiral moieties or additional functional groups, this compound could serve as a backbone for a new class of organocatalysts for asymmetric synthesis.
Ligand Development: this compound and its derivatives could be explored as ligands for transition metal catalysis. The nitrogen and oxygen atoms of the sulfamide group offer potential coordination sites for metal ions, leading to complexes with unique catalytic activities.
Catalyst Immobilization: To improve catalyst stability and recyclability, this compound-based catalysts could be immobilized on solid supports. Research into functionalizing magnetic nanoparticles with catalytic species provides a template for creating easily separable and reusable catalysts for a variety of organic transformations. nanomaterchem.com
Integration of Sulfamide Motifs into Hybrid Materials and Nanostructures
The incorporation of sulfamide functionalities into larger material architectures is a promising avenue for creating advanced materials with novel properties.
Surface Functionalization: The surface of nanomaterials, such as carbon nanoparticles, can be functionalized with sulfamide groups to alter their chemical and physical properties. rsc.orgresearchgate.netbath.ac.uk For example, converting surface sulfonate groups to sulfonamides can change the surface charge from negative to positive. rsc.orgresearchgate.netbath.ac.uk This strategy could be applied using this compound to create tailored nanoparticles for applications in sensing, drug delivery, or as components in composite materials.
Hybrid Polymers and Frameworks: The hybridization of sulfonamides with other pharmaceutically active heterocyclic moieties is an active area of research for developing agents with a wide variety of biological activities. researchgate.netnih.govnih.govscilit.comresearchgate.net Extending this concept, this compound could be integrated as a structural unit into polymers or metal-organic frameworks (MOFs). The flexibility and hydrogen-bonding capabilities of the sulfamide group could impart unique mechanical, thermal, or guest-binding properties to these hybrid materials.
Nanoconjugates: The conjugation of sulfonamides with nanomaterials like graphene oxide has been explored to enhance their antimicrobial potential. nih.gov Future work could investigate the properties of this compound-graphene nanoconjugates, potentially leading to new materials for biomedical applications or advanced coatings. nih.gov
Computational Design and Prediction of Novel Sulfamide-Based Systems
Computational chemistry provides powerful tools to accelerate the discovery and development of new molecules and materials, and its application to this compound is a key future direction.
Density Functional Theory (DFT) Studies: DFT is a robust method for simulating the electronic structure and reactivity of molecules. nih.gov Future studies will likely employ DFT to calculate the structural, thermodynamic, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.net Such calculations can elucidate reaction mechanisms, predict reactivity, and guide the rational design of new compounds with desired properties. nih.govnih.gov
Quantitative Structure-Property Relationship (QSPR): QSPR modeling is a valuable approach for predicting the physicochemical properties of compounds based on their molecular structure. frontiersin.orgfrontiersin.org By developing QSPR models for a series of this compound derivatives, researchers could forecast properties like solubility, stability, and catalytic activity, thereby streamlining the experimental design process. researchgate.netnih.gov
Molecular Docking: For applications in catalysis or biology, molecular docking simulations can predict the binding modes and affinities of this compound-based molecules within the active sites of enzymes or on the surface of catalysts. nih.gov This predictive capability is instrumental in the targeted design of potent and selective inhibitors or highly efficient catalysts.
The table below summarizes various computational approaches and their potential applications in the study of this compound.
| Computational Method | Research Application for this compound | Potential Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction mechanism simulation. | Optimized molecular structure, HOMO-LUMO energy gaps, reaction pathways and transition states, predicted IR and NMR spectra. nih.govresearchgate.netresearchgate.netnih.gov |
| Quantitative Structure-Property Relationship (QSPR) | Predictive modeling of physicochemical properties. | Correlation of molecular descriptors with properties like boiling point, melting point, and solubility to guide synthesis. frontiersin.orgfrontiersin.orgresearchgate.net |
| Molecular Docking | Simulation of ligand-receptor interactions. | Prediction of binding affinity and conformation in catalyst active sites or biological targets. nih.gov |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra (UV-Vis). | Prediction of electronic transitions and optical properties for photosensitive materials or photocatalysts. dntb.gov.ua |
Q & A
Q. How can researchers optimize the synthesis of N,N'-Dibutylsulphamide to achieve high purity and yield?
Methodological Answer:
- Stoichiometric Control: Ensure precise molar ratios of reactants (e.g., butylamine and sulphamide precursors) to minimize side products. Excess amine may improve yield but requires post-reaction purification .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions common in sulphamide synthesis. Solvent choice impacts reaction kinetics and solubility of intermediates .
- Temperature Gradients: Use stepwise heating (e.g., 60–80°C) to balance reactivity and decomposition risks. Monitor via TLC or HPLC for real-time progress .
- Purification: Employ column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures. Verify purity via melting point analysis and NMR .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management: Segregate sulphamide-containing waste in labeled containers for professional disposal to avoid environmental contamination .
- Emergency Protocols: Maintain spill kits with inert absorbents (e.g., vermiculite) and neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Methodological Answer:
- Variable Isolation: Compare assay conditions (e.g., pH, temperature, solvent) that may alter compound stability or interaction with biological targets .
- Purity Reevaluation: Reanalyze historical samples via HPLC to check for degradation products or impurities affecting activity .
- Dose-Response Curves: Standardize concentration ranges (e.g., 1–100 µM) and use positive/negative controls to validate reproducibility .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states .
- Molecular Dynamics (MD): Simulate solvent interactions to assess solubility or aggregation tendencies .
- PubChem Data: Leverage computed physicochemical properties (e.g., logP, polar surface area) to infer bioavailability or reactivity .
Q. How to design experiments investigating the environmental fate of this compound?
Methodological Answer:
- Photodegradation Studies: Exclude samples to UV-Vis light (250–400 nm) and analyze degradation products via LC-MS .
- Hydrolysis Kinetics: Test stability in aqueous buffers (pH 3–11) at 25–50°C. Monitor half-life using spectrophotometry .
- Ecotoxicology: Use Daphnia magna or algal models to assess acute toxicity (EC₅₀) and bioaccumulation potential .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent spectroscopic data for this compound?
Methodological Answer:
- Sample Preparation: Ensure consistent drying (e.g., under vacuum) to eliminate solvent residues affecting NMR/IR peaks .
- Instrument Calibration: Validate spectrometers with certified standards (e.g., tetramethylsilane for NMR) .
- Collaborative Validation: Share samples with independent labs to confirm spectral reproducibility .
Q. What strategies improve the reproducibility of catalytic applications involving this compound?
Methodological Answer:
- Catalyst Characterization: Use X-ray crystallography or EXAFS to confirm active-site structures in metal complexes .
- Reaction Monitoring: Employ in situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation .
- Open Data Sharing: Publish raw kinetic data and computational input files to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
